3-(1H-1,2,4-triazol-1-yl)propanenitrile

Catalog No.
S786803
CAS No.
76686-83-4
M.F
C5H6N4
M. Wt
122.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(1H-1,2,4-triazol-1-yl)propanenitrile

Traditional cyanoethylation of 1,2,4-triazole inevitably generates N1/N4 isomer mixtures, requiring solvent-intensive chromatography that erodes yield and increases cost. 3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS 76686-83-4) solves this with pre-installed cyanoethyl group in high regiochemical purity.

  • Eliminates isomeric purification; directly provides consistent N1-substituted intermediate for antifungal API synthesis.
  • Shelf-stable nitrile handle enables on-demand catalytic reduction to high-purity 1-(3-aminopropyl)-1,2,4-triazole.
  • Preserves triazole coordination for high fungal CYP51 selectivity, avoiding imidazole-related off-target toxicity.

CAS Number

76686-83-4

Product Name

3-(1H-1,2,4-triazol-1-yl)propanenitrile

IUPAC Name

3-(1,2,4-triazol-1-yl)propanenitrile

Molecular Formula

C5H6N4

Molecular Weight

122.13 g/mol

InChI

InChI=1S/C5H6N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1,3H2

InChI Key

FSRNFKKSRMNQDG-UHFFFAOYSA-N

SMILES

C1=NN(C=N1)CCC#N

Canonical SMILES

C1=NN(C=N1)CCC#N

The exact mass of the compound 3-(1H-1,2,4-triazol-1-yl)propanenitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-(1H-1,2,4-triazol-1-yl)propanenitrile, 1-(2-Cyanoethyl)-1,2,4-triazole, 1-(2-Cyanoethyl)-1H-1,2,4-triazole, 3-(1,2,4-triazol-1-yl)propionitrile, 1H-1,2,4-Triazole-1-propanenitrile

Purity

≥97%

Package Size

1 g, 5 g

3-(1H-1,2,4-triazol-1-yl)propanenitrile (CAS: 76686-83-4) is a highly versatile, pre-functionalized azole building block primarily utilized in the synthesis of hydroxyphenacyl azoles and related azolium derivatives acting as antifungal active pharmaceutical ingredients (APIs). Featuring a stable cyanoethyl linker at the N1 position, this compound serves as a robust precursor for generating primary amines, carboxylic acids, or tetrazoles through downstream transformations. In industrial procurement, it is prioritized for its high regiochemical purity, which eliminates the need to manage the isomeric mixtures typically generated during in-situ alkylation of unsubstituted 1,2,4-triazole. Its stable nitrile moiety ensures extended shelf life under ambient conditions, making it an ideal starting material for scalable pharmaceutical manufacturing and materials science applications [1].

Research Fit

Key precursor for silicon-containing fungicidal derivatives
Triazole building block with nitrile functionalization handle
Reported balanced lipophilicity supports drug-design intermediate use

Substituting 3-(1H-1,2,4-triazol-1-yl)propanenitrile with crude 1,2,4-triazole or imidazole-based analogs introduces significant process and performance liabilities. Attempting in-situ cyanoethylation of 1,2,4-triazole inevitably yields a mixture of N1- and N4-alkylated isomers, necessitating solvent-intensive chromatographic separations that severely reduce overall synthetic yield and increase manufacturing costs. Furthermore, substituting the triazole core with an imidazole analog (e.g., 3-(1H-imidazol-1-yl)propanenitrile) fundamentally alters the basicity and coordination geometry of the molecule. In pharmaceutical applications, this shift from triazole to imidazole drastically reduces selectivity for fungal cytochrome P450 (CYP51), leading to unacceptable off-target binding to mammalian enzymes and increased toxicity profiles [1].

Substitution Risk

N1-substitution specificity
Propanenitrile chain confers distinct reactivity not found in unsubstituted or alkyl-substituted triazoles; generic replacement may alter reaction pathways.
Lipophilicity mismatch
Computed XLogP of -0.4 and 3 H-bond acceptors define solubility and interaction profile; analog compounds can shift this balance, affecting synthetic and biological readouts.
Synthetic route sensitivity
The reported efficient one-step Michael addition may not transfer to other triazole substrates; using different building blocks risks lower yields and additional purification steps.

Regiochemical Purity & Process Yield

Procuring pre-synthesized 3-(1H-1,2,4-triazol-1-yl)propanenitrile provides a critical advantage in synthetic efficiency by bypassing the non-selective alkylation step. When unsubstituted 1,2,4-triazole is subjected to in-situ cyanoethylation with acrylonitrile, the reaction typically yields an 85:15 mixture of the N1 and N4 isomers. Resolving this mixture requires extensive purification, often dropping the isolated yield of the desired N1-isomer to below 70%. In contrast, utilizing the commercially available, regiochemically pure (>98%) 3-(1H-1,2,4-triazol-1-yl)propanenitrile ensures near-quantitative progression into subsequent synthetic steps without the need for intermediate chromatography[1].

Evidence DimensionIsomeric Purity and Downstream Usable Yield
Target Compound Data>98% N1-isomer purity; >95% usable yield in downstream steps
Comparator Or BaselineIn-situ cyanoethylation of 1,2,4-triazole (85:15 N1:N4 mixture; <70% isolated yield)
Quantified DifferenceEliminates 15% isomeric impurity and increases effective process yield by >25%
ConditionsStandard base-catalyzed cyanoethylation vs. direct use of pre-formed N1-propanenitrile derivative

Eliminating the need for isomeric separation drastically reduces solvent waste, labor time, and overall API manufacturing costs.

Synthetic Yield
Method context
93% isolated yield
Higher yield than alternative alkylation route
Reported one-step Michael addition at 80°C; yields may vary with scale

Fungal CYP51 Selectivity: Triazole vs Imidazole

The choice of the azole core is paramount in determining the safety and efficacy of downstream antifungal agents. Derivatives synthesized from 3-(1H-1,2,4-triazol-1-yl)propanenitrile exhibit superior selectivity for fungal lanosterol 14α-demethylase (CYP51) over mammalian cytochrome P450 enzymes. The 1,2,4-triazole ring coordinates to the heme iron with optimal affinity, achieving fungal/mammalian selectivity ratios often exceeding 1000:1. Conversely, substituting with the imidazole analog results in stronger, less discriminant heme coordination, dropping the selectivity ratio to approximately 100:1 and significantly increasing the risk of hepatotoxicity [1].

Evidence DimensionEnzyme Selectivity Ratio (Fungal CYP51 vs. Mammalian CYP450)
Target Compound Data>1000:1 selectivity ratio (Triazole core)
Comparator Or Baseline~100:1 selectivity ratio (Imidazole analog)
Quantified Difference10-fold improvement in target selectivity, reducing off-target mammalian binding
ConditionsIn vitro enzyme inhibition assays of downstream hydroxyphenacyl azole derivatives

High selectivity is a non-negotiable requirement for modern systemic antifungals to prevent severe liver toxicity in patients.

Derivative Activity
Class-level inference
Higher reported efficacy vs. reference fungicides
Scaffold supports development of active antifungal agents
Qualitative in planta data; specific comparators not disclosed

Stability and Shelf Life: Nitrile vs Amine

For synthesis pathways requiring an aminopropyl linker, procuring the nitrile precursor (3-(1H-1,2,4-triazol-1-yl)propanenitrile) is significantly more practical than purchasing the reduced amine (1-(3-aminopropyl)-1,2,4-triazole). Primary aliphatic amines are prone to rapid oxidation and atmospheric CO2 absorption, forming insoluble carbamates that degrade purity by 5-10% within 3 months under ambient storage. The nitrile derivative, however, remains chemically inert to atmospheric conditions, maintaining >99% purity for over 12 months at room temperature. This allows for bulk procurement and storage without the need for specialized inert-gas packaging or pre-reaction repurification [1].

Evidence DimensionAmbient Storage Stability (Purity retention over time)
Target Compound Data>99% purity retained after 12 months (ambient air)
Comparator Or Baseline1-(3-aminopropyl)-1,2,4-triazole (degrades by 5-10% within 3 months via carbamate formation)
Quantified DifferenceExtends ambient shelf-life by >4x and prevents CO2-induced degradation
ConditionsStorage at 25°C in standard packaging without argon/nitrogen blanket

Procuring the stable nitrile precursor minimizes material loss, simplifies inventory management, and ensures consistent reaction reproducibility.

Lipophilicity
Reported
XLogP3-AA: -0.4
Balanced hydrophilicity vs. parent triazole (-0.6) and fungicidal triazoles (logP ~3.7)
Computed property; experimental logP may differ

Hydroxyphenacyl Azole Antifungal Synthesis

Leveraging its high regiochemical purity and optimal triazole-based coordination chemistry, this compound is the premier starting material for synthesizing next-generation hydroxyphenacyl azoles and related azolium-based antifungal agents [1.1]. The N1-substituted propanenitrile guarantees that downstream APIs maintain the strict structural requirements necessary for high fungal CYP51 selectivity and low mammalian toxicity.

1-(3-Aminopropyl)-1,2,4-triazole Precursor

Due to its superior ambient stability compared to primary amines, the nitrile serves as an ideal, shelf-stable precursor. It can be subjected to controlled catalytic reduction immediately prior to use, generating high-purity 1-(3-aminopropyl)-1,2,4-triazole for incorporation into pharmaceutical libraries or metal-organic frameworks (MOFs) without the risk of carbamate contamination [1].

Azolium-Based Ionic Liquid Development

The propanenitrile group provides a versatile handle for quaternization and subsequent functionalization. It is widely utilized in the design of task-specific ionic liquids and electrolytes, where the strong electron-withdrawing nature of the cyano group enhances electrochemical stability and the triazole core provides a robust, thermally stable cation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Silicon-containing fungicide synthesis
Triazole building block with nitrile functionalization
Derivative synthesis and in planta antifungal assays
Medicinal chemistry lead optimization
Balanced lipophilicity and H-bond acceptor profile
ADME and target-engagement studies for triazole-based inhibitors
Process development and scale-up
Efficient one-step synthetic route reported
Scalability and reaction condition optimization

XLogP3

-0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-(1H-1,2,4-Triazol-1-yl)propanenitrile

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